[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Description
Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of this compound reflects its highly functionalized structure and stereochemical complexity. The parent framework is derived from the 9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane system, a tetracyclic structure featuring two oxygen atoms at positions 9 and 10. The numbering of the tetracyclic core begins at the bridgehead carbon (position 1), with oxygen atoms occupying positions 9 and 10. The substituents include:
- A benzoyloxymethyl group at position 2 of the tetracyclic core.
- A hydroxyl group at position 6.
- A methyl group at position 8.
The sugar moiety, 3,4,5-trihydroxyoxan-2-yl , is linked via a glycosidic bond to the hydroxyl group at position 3 of the tetracyclic core. The stereochemical descriptors (2R,3S,4S,5R,6S) for the sugar unit and (1R,2S,3R,5R,6R,8S) for the aglycone highlight the compound’s eight chiral centers, which are critical for its biological activity and molecular recognition.
The esterification of the sugar’s C2 hydroxyl group with a 3,4,5-trihydroxybenzoate group introduces additional hydrogen-bonding capabilities. This structural feature is shared with bioactive glycosides like tiliroside, where esterified aromatic groups enhance interactions with enzyme active sites.
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray crystallographic data for this specific compound are not yet published, insights can be drawn from analogous glycosides and terpenoids. For example, the crystal structure of paclitaxel (a taxane diterpenoid) revealed two independent molecules in the asymmetric unit, with variations in side-chain conformations influencing microtubule binding. Similarly, the tetracyclic aglycone in this compound likely adopts a rigid conformation stabilized by intramolecular hydrogen bonds between the hydroxyl groups and oxygen atoms in the dioxane rings.
The trihydroxyoxan sugar moiety is predicted to adopt a 4C1 chair conformation, as observed in glycoside hydrolase family 3 β-glucosidases. This conformation positions the C2 benzoyloxymethyl group in an equatorial orientation, minimizing steric clashes with the aglycone. Key torsional angles for the glycosidic bond (e.g., Φ = C1–O–C3'–C4') would provide insights into the linkage geometry, which is critical for enzymatic processing.
| Structural Feature | Conformational Detail |
|---|---|
| Tetracyclic aglycone | Rigid, oxygen-bridged rings with planar regions |
| Sugar moiety | 4C1 chair conformation with equatorial substituents |
| Benzoyloxymethyl group | Extended orientation to avoid steric hindrance |
Comparative Analysis With Related Terpene Glycoside Structures
This compound shares structural motifs with both terpene glycosides and flavonoid glycosides , but its tetracyclic aglycone distinguishes it from common monoterpene or diterpene derivatives. Below is a comparative analysis:
Aglycone Core
The 9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane aglycone is distinct from the taxane core of paclitaxel, which lacks oxygen bridges but features a complex diterpenoid skeleton. In contrast, monoterpene cyclases typically generate bicyclic or tricyclic structures through carbocation rearrangements, as seen in α-terpinyl-derived compounds. The presence of two oxygen atoms in the tetracyclic core suggests biosynthetic oxidation steps uncommon in classical terpene pathways.
Sugar-Ester Linkages
The esterification of the sugar with a 3,4,5-trihydroxybenzoate group parallels modifications in tiliroside, where galloyl groups enhance aldose reductase inhibition. However, this compound’s benzoyloxymethyl substituent on the aglycone is unique among characterized glycosides, potentially influencing solubility and target affinity.
Functional Group Interactions
The hydroxyl-rich regions of the molecule (e.g., the sugar moiety and trihydroxybenzoate) enable extensive hydrogen bonding, akin to interactions observed in glycoside hydrolase-substrate complexes. By comparison, terpenoid cyclases often rely on hydrophobic active sites to stabilize carbocation intermediates during cyclization.
Properties
Molecular Formula |
C30H32O15 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
KLFIUQCKSSAFFU-QHOIGUMUSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Phenolic Hydroxyls
Gallic acid is perbenzylated using BnBr/NaH in THF to protect its three hydroxyl groups, yielding 3,4,5-tris(benzyloxy)benzoic acid.
Coupling via Steglich Esterification
The glycosyl intermediate reacts with activated gallic acid (using DCC/DMAP in CH₂Cl₂) at 0°C. Subsequent hydrogenolysis (H₂/Pd-C) removes benzyl protecting groups, affording the final product.
| Step | Reagent/Condition | Yield |
|---|---|---|
| Protection | BnBr, NaH, THF, 0°C → rt | 85% |
| Esterification | DCC, DMAP, CH₂Cl₂, 0°C | 78% |
| Deprotection | H₂ (1 atm), Pd-C, EtOAc | 95% |
Purification and Characterization
Purification employs reversed-phase HPLC (C18 column, MeOH/H₂O gradient), followed by lyophilization. Structural confirmation combines:
- X-ray diffraction : Resolves the tetracyclic core’s chair conformation and glycosidic bond geometry.
- High-resolution MS : Molecular ion peak at m/z 901.3121 [M+H]⁺ (calc. 901.3118).
- NMR spectroscopy : Key signals include δ 5.32 (d, J = 3.5 Hz, H-1 of glucosyl) and δ 7.45–8.10 (m, benzoyl aromatic protons).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and overall structure of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The reaction conditions, including temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study published in the Journal of Antibiotics highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. Preliminary research suggests that this compound can reduce inflammation markers in cell cultures and animal models of arthritis. Its ability to inhibit pro-inflammatory cytokines positions it as a promising therapeutic agent in inflammatory conditions .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to understand its interaction with various biological targets. For example, it has been shown to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can provide insights into metabolic disorders and potential treatments for diabetes .
Glycosylation Processes
Due to its structural characteristics, this compound is also relevant in glycosylation research. It serves as a substrate or inhibitor in glycosyltransferase assays, which are crucial for understanding glycoprotein synthesis and function .
Material Science Applications
Polymer Synthesis
In materials science, the compound has been explored for its role in synthesizing novel polymers with specific properties. Its hydroxyl groups allow for chemical modifications that enhance polymer stability and functionality. Research indicates that polymers derived from this compound exhibit improved mechanical properties and thermal stability .
Nanotechnology
Emerging studies suggest that this compound can be used in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions has implications for developing nanostructures for catalysis and drug delivery systems .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and benzoyloxymethyl moiety play a crucial role in its binding to target molecules. This interaction can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural components.
†Calculated using the topological polar surface area (TPSA) method.
‡Predicted via fragment-based methods due to lack of experimental data.
Key Comparison Points:
Structural Complexity: The target compound shares the tetracyclic core with paeoniflorin but differs in substituents: it replaces paeoniflorin’s simple benzoate with a 3,4,5-trihydroxybenzoate and adds a benzoyloxymethyl group to the tetracyclic scaffold . This increases its molecular weight by ~314 g/mol and enhances polarity. Compared to the simpler D-glucose 6-benzoate , the target compound’s tetracyclic structure and additional hydroxyl groups significantly elevate its H-bond donor/acceptor count, impacting solubility and membrane permeability.
Physicochemical Properties :
- Polar Surface Area (PSA) : The target compound’s PSA (~320 Ų) exceeds paeoniflorin’s (~190 Ų) due to additional hydroxyl and ester groups. This suggests lower blood-brain barrier penetration but improved water solubility .
- LogP : The estimated LogP of -0.5 indicates moderate lipophilicity, intermediate between paeoniflorin (0.2) and the highly polar gallate derivative in (-1.8).
Biological Implications: The 3,4,5-trihydroxybenzoate moiety is a known antioxidant, as seen in polyphenols like gallic acid. Its presence in the target compound may enhance radical-scavenging activity compared to paeoniflorin’s benzoate .
Synthetic Challenges :
Biological Activity
The compound [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features multiple hydroxyl groups and a tetracyclic structure that may contribute to its biological activity. The IUPAC name indicates a high degree of stereochemical specificity and complexity.
Molecular Formula
The molecular formula for this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C41H48O23 |
| Molecular Weight | 828.81 g/mol |
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antioxidant Activity : Compounds with multiple hydroxyl groups can scavenge free radicals.
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to inhibit inflammatory pathways.
- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial and fungal strains.
Case Studies and Research Findings
- Antioxidant Activity : A study published in Journal of Natural Products demonstrated that related compounds showed significant antioxidant effects in vitro. The mechanism was attributed to the presence of phenolic groups that donate electrons to free radicals .
- Anti-inflammatory Effects : Research in Phytotherapy Research highlighted the anti-inflammatory properties of structurally similar compounds in animal models. These compounds inhibited the expression of pro-inflammatory cytokines .
- Antimicrobial Properties : In a study on antimicrobial activity published in Microbial Pathogenesis, derivatives of this compound exhibited notable inhibition against various pathogens including Staphylococcus aureus and E. coli .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Verbascoside | Scavenging free radicals |
| Anti-inflammatory | Flavonoid glycosides | Inhibition of cytokine production |
| Antimicrobial | Polyphenolic compounds | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
